9,9,10,10-tetradeuteriooctadecanoic acid

Overview

Description

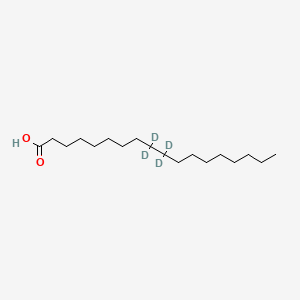

9,9,10,10-Tetradeuteriooctadecanoic acid (C18H32D4O2) is a deuterium-labeled derivative of octadecanoic acid (stearic acid), where four hydrogen atoms at positions 9 and 10 on the alkyl chain are replaced with deuterium (²H or D). This isotopic labeling makes the compound valuable in mechanistic studies of enzymatic reactions, particularly those involving cytochrome P450 enzymes, which hydroxylate fatty acids at specific positions . The deuterium substitution at these positions allows researchers to track metabolic pathways and investigate kinetic isotope effects (KIEs) in biochemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Stearic Acid-d4 involves the incorporation of deuterium atoms into the stearic acid molecule. This can be achieved through catalytic hydrogenation of stearic acid in the presence of deuterium gas. The reaction typically occurs under high pressure and temperature conditions to ensure the complete replacement of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of Stearic Acid-d4 follows similar principles but on a larger scale. The process involves the hydrogenation of stearic acid using deuterium gas in large reactors. The reaction conditions are carefully controlled to achieve high purity and yield of the deuterated product. The final product is then purified through distillation and crystallization techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Stearic Acid-d4 undergoes typical reactions of saturated carboxylic acids. These include:

Reduction: Stearic Acid-d4 can be reduced to stearyl alcohol-d4 using reducing agents such as lithium aluminum hydride (LiAlH4).

Esterification: It can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions:

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).

Major Products:

Reduction: Stearyl alcohol-d4.

Esterification: Stearic acid esters (e.g., methyl stearate-d4, ethyl stearate-d4).

Oxidation: Shorter-chain fatty acids and carbon dioxide.

Scientific Research Applications

Stearic Acid-d4 is widely used in scientific research due to its unique properties:

Biology: It is used in metabolic studies to trace the incorporation and metabolism of stearic acid in biological systems.

Medicine: Research involving lipid metabolism and the effects of fatty acids on health often utilizes Stearic Acid-d4 as a tracer.

Mechanism of Action

The mechanism of action of Stearic Acid-d4 is similar to that of stearic acid. It is metabolized in the body through beta-oxidation, a process that breaks down fatty acids to produce energy. The deuterium atoms in Stearic Acid-d4 allow researchers to trace its metabolic pathway and study its effects on lipid metabolism. The primary molecular targets include enzymes involved in fatty acid metabolism, such as acyl-CoA synthetase and carnitine palmitoyltransferase .

Comparison with Similar Compounds

Chain Length and Deuteration Position Variations

Deuterated fatty acids vary in chain length (C12–C24) and positions of deuteration. Key examples include:

Notes:

- Verify CAS numbers experimentally.

Physical and Chemical Properties

Deuterium substitution introduces subtle changes in physical properties:

Commercial Availability

| Supplier | Purity | Price (USD) | Packaging |

|---|---|---|---|

| CymitQuimica | 98% | $94–269 | 1 mg to 10 mg |

| Shanghai Anpel | 97–99% | N/A | 0.1 g to 1 g |

| Cambridge Isotope Labs | 98%+ | Custom | 0.25 g to 1 g |

Key Research Findings

- Kinetic Isotope Effects: Deuteration at 9,10 positions in octadecanoic acid reduces hydroxylation rates by cytochrome P450 enzymes by 2–3 fold, highlighting enzyme-substrate binding dynamics .

- Stability: Deuterated fatty acids exhibit similar chemical stability to non-deuterated forms under standard storage conditions (e.g., −20°C, inert atmosphere) .

- Analytical Precision: Using [9,9,10,10-²H₄]-tetracosanoic acid as an internal standard improves quantification accuracy in lipidomics by >95% .

Biological Activity

9,9,10,10-tetradeuteriooctadecanoic acid, also known as tetradeuterated stearic acid, is a deuterated fatty acid derivative of octadecanoic acid. The incorporation of deuterium isotopes into fatty acids is primarily used in metabolic studies and to understand lipid metabolism pathways. This compound has garnered interest in various biological research contexts due to its unique isotopic labeling properties that facilitate the investigation of metabolic processes.

Metabolic Pathways and Mechanisms

The biological activity of this compound can be explored through its role in lipid metabolism. Deuterated fatty acids like this compound are utilized in mechanistic studies of enzyme-catalyzed reactions, particularly hydroxylation processes. Research indicates that the kinetic isotope effect (KIE) can provide insights into the enzymatic mechanisms involved in fatty acid metabolism . The substitution of hydrogen with deuterium alters the reaction kinetics, allowing researchers to infer details about enzyme activity and substrate interactions.

Case Studies

Case Study 1: Enzyme-Catalyzed Hydroxylation Reactions

A study utilizing this compound focused on understanding the mechanism of enzyme-catalyzed hydroxylation reactions. The research demonstrated that the incorporation of deuterium significantly impacted the reaction rates compared to non-deuterated substrates. This finding underscores the importance of isotopic labeling in elucidating metabolic pathways involving fatty acids .

Case Study 2: Lipid Metabolism in Bacterial Systems

Another relevant study investigated the role of fatty acids in Staphylococcus aureus lipid metabolism. Although not directly involving this compound, it highlighted how different fatty acids are utilized by bacteria for membrane synthesis and energy production. The findings suggest that deuterated fatty acids could similarly be incorporated into bacterial membranes and influence metabolic processes .

Summary of Key Findings

Implications for Future Research

The unique properties of this compound present opportunities for further research into lipid metabolism and its implications for health and disease. Future studies could explore:

- The specific metabolic pathways affected by this compound in various organisms.

- Its potential role as a tracer in metabolic studies involving human or animal models.

- The impact of deuterated fatty acids on microbial resistance mechanisms.

Properties

IUPAC Name |

9,9,10,10-tetradeuteriooctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-17H2,1H3,(H,19,20)/i9D2,10D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIQXTHQIDYTFRH-YQUBHJMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.